5-(Prop-1-yn-1-yl)picolinic acid
Description
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-prop-1-ynylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-3-7-4-5-8(9(11)12)10-6-7/h4-6H,1H3,(H,11,12) |
InChI Key |
QBCZWGZFKBRANW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
5-(Prop-1-yn-1-yl)picolinic acid acts as an allosteric modulator of metabotropic glutamate receptor subtype 5, which is involved in neurological processes. Compounds interacting with this receptor are potential candidates for treating neurological disorders. Research indicates that substituted analogs of this compound may also have neuroprotective properties.
Herbicides
Picolinic acid and picolinate compounds are synthetic auxin herbicides . Studies show that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be potential lead structures in discovering novel synthetic auxin herbicides .
Biochemical Studies
Interaction studies have assessed the binding affinity and modulatory effects of 5-(Prop-1-yn-1-yl)picolinic acid on metabotropic glutamate receptors using biochemical techniques to determine how the compound influences receptor activity and downstream signaling pathways. The results suggest that it can enhance or inhibit receptor responses depending on concentration and structural modifications.
Development of Prolyl Hydroxylase Inhibitors
5-(Prop-1-yn-1-yl)picolinic acid derivatives are used in the design and discovery of prolyl hydroxylase (PHD) inhibitors . One such compound, a (5-alkynyl-3-hydroxypicolinoyl)glycine derivative, showed potent in vitro inhibitory activity toward PHD2 . Oral administration of this compound stabilized HIF-α, elevated erythropoietin (EPO), and alleviated anemia in a cisplatin-induced anemia mouse model .
Synthesis of Novel Compounds
Picolinic acid derivatives are used in synthesizing novel compounds with antimicrobial properties . For example, new 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives were produced through a reaction of picolinohydrazide with various unsymmetrical anhydrides . These compounds showed good antibacterial capabilities on S. aureus and E. coli, and antifungal evaluation in relation to Candida albicans .
Structure-Activity Relationship Studies
Picolinic acid derivatives are used in structure-activity relationship (SAR) studies to investigate the relationship between chemical structure and biological activity . These studies involve synthesizing and testing a series of related compounds with variations in their chemical structure to identify key structural features that contribute to the desired biological activity .
Lysosomal Targeting Chimeras (LYMTACs)
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and physicochemical properties of picolinic acid derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:
Table 1: Key Properties of 5-Substituted Picolinic Acid Derivatives
*MIC: Minimal Inhibitory Concentration; lower values indicate higher potency.
Key Observations:
- Antibacterial Activity :
- Solubility and Stability :
Mechanistic Insights
- qy17 disrupts bacterial biofilm formation and alters transcriptional pathways in Staphylococcus haemolyticus, suggesting a multi-target mechanism .
- PAC and related acids (e.g., nicotinic acid) act as hydrotropes, solubilizing hydrophobic compounds via π-π stacking and hydrogen bonding .
Substituent-Driven Trends
- Alkyl vs. Aryl Groups :
- Linear alkyl chains (e.g., butyl in qy17) improve lipid solubility and membrane interaction.
- Bulky groups (e.g., tert-butyl in qy20) reduce solubility but may enhance specificity for certain targets.
Preparation Methods
Sonogashira Coupling: A Dominant Strategy
The Sonogashira reaction remains the most widely employed method for introducing the propynyl group to the picolinic acid scaffold. This cross-coupling protocol typically involves reacting 5-halopicolinic acid derivatives (X = Br, I) with prop-1-yne in the presence of a palladium catalyst and copper(I) co-catalyst. A representative procedure from recent literature demonstrates:
-
Substrate Preparation : Methyl 5-bromopicolinate is synthesized via esterification of 5-bromopicolinic acid using thionyl chloride and methanol, achieving 89% yield.
-
Coupling Conditions :
Under these conditions, the coupling efficiency reaches 78% for methyl 5-(prop-1-yn-1-yl)picolinate. Subsequent hydrolysis with NaOH in THF/MeOH (3:1) at 60°C for 6 h affords the target carboxylic acid in 82% yield.
Heterogeneous Catalysis Advancements
Recent developments utilize recyclable palladium catalysts supported on mesoporous silica (MCM-41-Pd), achieving comparable yields (75-80%) while reducing Pd loading to 0.01 mol%. This approach addresses cost and environmental concerns associated with homogeneous catalysts. The heterogeneous system maintains activity over five cycles, with only a 5% yield reduction observed.
Enzymatic Synthesis Routes
Biocatalytic Alkyne Incorporation
Acinetobacter sp. strain F4 catalyzes the conversion of diphenylacetylene to 2-hydroxy-8-phenyl-6-oxoocta-2,4-dien-7-ynoic acid, which undergoes ammonia-mediated cyclization to yield 6-phenylethynyl picolinic acid analogs. Adaptation of this pathway for 5-(prop-1-yn-1-yl)picolinic acid involves:
-
Microbial Transformation :
-
Post-Biotransformation Modification :
This method offers stereoselectivity advantages but requires optimization for scale-up due to lower yields compared to chemical routes.
Alternative Chemical Syntheses
Direct Alkynylation of Picolinic Acid
A two-step protocol avoids pre-functionalized halides:
-
Lithiation-Alkynylation :
-
Base: LDA (2.5 equiv, -78°C)
-
Electrophile: Propargyl bromide (1.2 equiv)
-
Solvent: THF
-
Yield: 63%
-
-
Oxidative Ester Hydrolysis :
-
Conditions: KMnO₄ (aq.), 80°C, 4 h
-
Acid Isolation: 91% purity by HPLC
-
Protecting Group Strategies
Ester derivatives facilitate coupling reactions by mitigating carboxylic acid interference:
| Step | Reagent/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | SOCl₂/MeOH | Methyl ester formation | 89% |
| 2 | Pd/Cu-catalyzed coupling | Alkyne introduction | 78% |
| 3 | NaOH/THF-MeOH | Ester hydrolysis | 82% |
This approach simplifies purification but adds synthetic steps compared to direct methods.
Comparative Analysis of Methodologies
Yield and Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
